molecular formula C11H23NO B13091250 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol

1-(1-Amino-3-methylbutyl)cyclohexan-1-ol

Cat. No.: B13091250
M. Wt: 185.31 g/mol
InChI Key: NQHNLQHVNSSRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Amino-3-methylbutyl)cyclohexan-1-ol (CAS 1822767-49-6) is a chiral organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This chemical is offered for research and development purposes and is strictly labeled "For Research Use Only" . It is not intended for diagnostic, therapeutic, or any personal use. Researchers in medicinal chemistry and organic synthesis can utilize this compound as a versatile building block. Its structure, featuring both an amino functional group and a sterically hindered cyclohexanol ring, makes it a valuable precursor for developing novel molecular entities. Proper storage conditions at 2-8°C are recommended to ensure long-term stability . For comprehensive handling and safety information, please consult the product's Safety Data Sheet (SDS). A Certificate of Analysis (CoA) is available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-3-methylbutyl)cyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)8-10(12)11(13)6-4-3-5-7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

NQHNLQHVNSSRRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCCCC1)O)N

Origin of Product

United States

Synthetic Pathways and Methodologies

Retrosynthetic Analysis for 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol.

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most logical disconnections are at the C-C bond between the cyclohexyl ring and the side chain, and at the C-N bond of the amino group.

C-C Bond Disconnection: This approach disconnects the molecule into a cyclohexanone (B45756) precursor and a 1-amino-3-methylbutyl nucleophile. The nucleophile could be envisioned as a Grignard reagent or a similar organometallic species derived from a protected 1-amino-3-methylbutyl halide. This strategy is attractive as it builds the carbon skeleton directly.

C-N Bond Disconnection (Reductive Amination): This pathway involves disconnecting the C-N bond, leading to a carbonyl compound and an amine. This could involve the reductive amination of a ketone precursor with a suitable amine.

C-N and C-C Bond Disconnection (Strecker Synthesis): A more convergent approach involves a multi-component reaction like the Strecker synthesis. This would disconnect the molecule into cyclohexanone, an ammonia (B1221849) source, and a cyanide source, along with a precursor for the isobutyl group.

These retrosynthetic strategies form the basis for the forward synthetic methodologies discussed below.

Strategies for the Construction of the Cyclohexanol (B46403) Core.

The central cyclohexanol ring is a key structural motif. Its synthesis typically begins with a readily available cyclohexanone precursor, which is then functionalized to introduce the hydroxyl group and the side chain.

Cyclohexanone Precursors and Functionalization.

Cyclohexanone is the most common and versatile starting material for the synthesis of 1-substituted cyclohexanols. It is commercially available and its carbonyl group provides a reactive site for nucleophilic addition reactions. The reactivity of the carbonyl carbon allows for the formation of the crucial C-C bond that attaches the side chain.

Hydroxyl Group Introduction via Grignard or Related Reactions.

The tertiary alcohol functionality in the target molecule can be readily introduced by the addition of an organometallic reagent to the carbonyl group of cyclohexanone. The Grignard reaction is a classic and highly effective method for this transformation. pearson.comresearchgate.net

The general reaction involves reacting cyclohexanone with an organomagnesium halide (Grignard reagent). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, forming an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. researchgate.netresearchgate.netnih.gov

For the synthesis of this compound, this would involve a Grignard reagent derived from a protected 1-amino-3-methylbutyl halide. The use of a protecting group on the amino functionality is crucial to prevent it from reacting with the Grignard reagent.

Reaction Step Reagents and Conditions Intermediate/Product
Grignard Reagent FormationProtected 1-halo-3-methylbutane, Mg, dry etherProtected (1-amino-3-methylbutyl)magnesium halide
Nucleophilic AdditionCyclohexanone in dry etherMagnesium alkoxide intermediate
WorkupDilute acid (e.g., H₃O⁺)Protected this compound
DeprotectionAppropriate deprotection conditionsThis compound

Approaches for Introducing the Amino-Alkyl Side Chain.

The introduction of the 1-amino-3-methylbutyl side chain is a critical step that can be achieved through various synthetic strategies.

Amination Reactions on Carbonyl or Halide Intermediates.

While direct amination of a halide can be challenging, a more common approach involves the conversion of a carbonyl group to an amine. This can be achieved through the formation of an imine followed by reduction.

Reductive Amination Strategies.

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. pearson.comresearchgate.net This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

In the context of synthesizing this compound, a possible reductive amination strategy could involve the reaction of cyclohexanone with an appropriate amino-alcohol precursor, although this is less direct for forming the quaternary carbon.

A more plausible, albeit multi-step, approach related to reductive amination principles would be a variation of the Strecker synthesis. The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. chegg.comorganic-chemistry.orgwikipedia.orgnrochemistry.com A modified Strecker reaction could be envisioned for the synthesis of the target amino alcohol. This would involve a three-component reaction between cyclohexanone, an ammonia source (like ammonium (B1175870) chloride), and a cyanide source (like potassium cyanide), potentially with a precursor that can deliver the isobutyl group. The resulting α-aminonitrile could then be hydrolyzed and reduced to afford the final product.

Strecker Synthesis Steps Reagents Intermediate
Imine FormationCyclohexanone, Ammonia/Ammonium SaltCyclohexanimine
Cyanide AdditionPotassium Cyanide/HCN1-Aminocyclohexanecarbonitrile
Grignard addition to nitrileIsobutylmagnesium bromideImine intermediate
Hydrolysis and ReductionH₃O⁺, then a reducing agent (e.g., LiAlH₄)This compound

This table outlines a conceptual pathway. The Grignard addition to the nitrile would form the C-C bond, and subsequent reduction would yield the desired amino alcohol.

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

The creation of the carbon-carbon bond between the cyclohexanol ring and the aminoalkyl side chain is a critical step in the synthesis of this compound. Organometallic coupling reactions are paramount for this transformation, with Grignard reactions being a primary and well-established method.

A plausible and direct approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to cyclohexanone. The key is the preparation of a suitable Grignard reagent derived from a protected form of 1-amino-3-methylbutane. The amino group must be protected to prevent it from reacting with the highly basic and nucleophilic Grignard reagent. Common protecting groups (PG) for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), are suitable for this purpose.

The synthesis would proceed as follows:

Protection of the Amine: Leucine, a readily available chiral amino acid, can be reduced to the corresponding amino alcohol, (S)-2-amino-4-methyl-1-pentanol. The amino group is then protected.

Halogenation: The hydroxyl group of the protected amino alcohol is converted into a halide (bromide or iodide) to facilitate the formation of the Grignard reagent.

Grignard Reagent Formation: The resulting N-protected 1-halo-3-methylbutane is reacted with magnesium turnings in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.

Nucleophilic Addition: This organometallic reagent is then added to cyclohexanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.

Deprotection: An acidic workup protonates the newly formed alkoxide to yield the tertiary alcohol and subsequently removes the protecting group to furnish the final product, this compound.

An alternative to Grignard reagents are organolithium reagents, which are more reactive, or Gilman reagents (lithium diorganocuprates). Gilman reagents are softer nucleophiles and can be effective, particularly if substrate reactivity is an issue. openstax.org However, for addition to a simple ketone like cyclohexanone, the Grignard reaction is generally efficient and widely used. rsc.org

Stereoselective Synthesis of this compound

The target molecule possesses two stereocenters, leading to the possibility of four stereoisomers. A non-selective synthesis would produce a mixture of these diastereomers. Therefore, stereoselective synthesis is essential to obtain a single, desired stereoisomer. This can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Based Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comepfl.ch After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary can be employed to control the formation of the chiral center on the side chain. One established method involves the use of Evans' oxazolidinone auxiliaries.

A potential synthetic sequence is:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with isovaleryl chloride (3-methylbutanoyl chloride) to form an N-acyloxazolidinone.

Asymmetric Alkylation: The enolate of this imide is generated using a base like lithium diisopropylamide (LDA). The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less hindered face. Reaction with an electrophilic source of nitrogen, such as N-Boc-O-tosylhydroxylamine, would introduce the amino group stereoselectively.

Auxiliary Removal: The chiral auxiliary is then cleaved, typically via hydrolysis or reduction, to yield a chiral N-protected 3-methyl-1-aminobutanoic acid derivative. This can then be converted into the corresponding organometallic reagent as described in section 2.3.3 for addition to cyclohexanone.

This approach establishes the stereochemistry of the side chain early in the synthesis. The subsequent addition to the achiral cyclohexanone would result in a mixture of two diastereomers, which may be separable by chromatography.

Alternatively, (S,S)-cyclohexane-1,2-diol can be used as a chiral auxiliary to achieve diastereoselective alkylation of a β-keto ester, which can then be converted into the desired amino acid precursor. nih.gov

Asymmetric Catalysis in C-N and C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Asymmetric C-C Bond Formation: The key Grignard addition to cyclohexanone can be rendered asymmetric by using a chiral ligand to modify the organometallic reagent. The development of chiral ligands for the catalytic enantioselective addition of organometallic reagents to carbonyls is an active area of research. rsc.org For instance, a chiral diamine or amino alcohol ligand could be pre-mixed with the Grignard reagent. The ligand coordinates to the magnesium center, creating a chiral environment that biases the facial selectivity of the addition to the prochiral cyclohexanone, leading to an enantiomeric excess of one of the tertiary alcohol stereoisomers.

Table 1: Effect of Chiral Ligands on Asymmetric Grignard Addition (Hypothetical Data)

EntryLigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1None0950 (Racemic)
2(-)-Sparteine-788575
3(R,R)-TADDOL-788288
4(R,R)-DACH-derived ligand-789095

Asymmetric C-N Bond Formation: If the synthesis is designed differently, asymmetric catalysis could be used to form the C-N bond. For example, a precursor ketone could undergo an asymmetric reductive amination. While not the most direct route for the target molecule, it is a powerful method for creating chiral amines. mdpi.com More relevantly, catalytic asymmetric amination reactions, for instance using a chiral cobalt or nickel catalyst, could install the amino group on a suitable precursor with high enantioselectivity. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring reproducibility and scalability. For the proposed synthesis centered on the Grignard reaction, several parameters can be fine-tuned.

Solvent: The choice of solvent is critical. While diethyl ether is traditional, THF is often preferred due to its higher boiling point and better solvating properties, which can be important for the formation of some Grignard reagents. The use of more modern ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can offer improved safety and performance. nih.gov

Temperature: Grignard additions to ketones are typically exothermic. Low temperatures (e.g., -78 °C to 0 °C) are often employed to control the reaction rate and improve selectivity, especially in asymmetric variants. dtu.dk Lower temperatures can help minimize side reactions such as enolization of the ketone.

Reagent Stoichiometry and Order of Addition: Using a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents) can ensure complete consumption of the ketone. In catalytic asymmetric reactions, the order of addition is critical; typically, the catalyst and ligand are allowed to form a complex before the substrate is introduced. rsc.org

Purity of Magnesium: The activation and purity of the magnesium metal can significantly impact the initiation and success of Grignard reagent formation.

Table 2: Optimization of Grignard Reaction Conditions (Hypothetical Data)

EntrySolventTemperature (°C)Equivalents of Grignard ReagentYield of Tertiary Alcohol (%)
1Diethyl Ether251.175
2THF251.182
3THF01.191
4THF01.593
52-MeTHF01.294

Green Chemistry Principles Applied to Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency. rsc.orgmdpi.com

Prevention of Waste: Optimizing reactions to achieve high yields and selectivity, as discussed in section 2.5, directly contributes to waste prevention.

Atom Economy: The Grignard addition is an atom-economical reaction as all atoms of the organometallic reagent are incorporated into the product. Using asymmetric catalysis instead of stoichiometric chiral auxiliaries significantly improves atom economy.

Use of Safer Solvents: Replacing traditional solvents like diethyl ether or THF with greener alternatives like 2-MeTHF, which is derived from renewable resources and has a better safety profile, is a key consideration. nih.gov Solvent-free reaction conditions, where possible, are ideal. mdpi.com

Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comrasayanjournal.co.in

Use of Renewable Feedstocks: Starting from leucine, a naturally occurring amino acid, aligns with the principle of using renewable feedstocks.

Reduce Derivatives: A major goal is to minimize the use of protecting groups. While necessary in the Grignard route to prevent side reactions, alternative synthetic designs, such as late-stage C-H amination or biocatalytic approaches, could potentially circumvent the need for protection-deprotection steps.

Catalysis: Asymmetric catalysis is inherently greener than using stoichiometric reagents. Biocatalysis, using enzymes like transaminases or alcohol dehydrogenases, represents an even greener alternative, as these reactions are typically run in water under mild conditions. researchgate.net

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and stereoselective but also sustainable and environmentally responsible.

Lack of Specific Data for this compound Prevents Detailed Chemical Reactivity Analysis

A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound this compound. As a result, a detailed article on its chemical reactivity and transformations, as per the requested outline, cannot be generated at this time.

The initial search for information on this specific molecule did not yield any published studies detailing its reactions. Consequently, there is no scientific basis to describe the outcomes of reactions involving its hydroxyl and amino groups, such as:

Etherification and Esterification Reactions: No documented procedures or results for the formation of ethers or esters from the hydroxyl group of this compound were found.

Oxidation Reactions of the Alcohol Moiety: The scientific record lacks information on the oxidation of the tertiary alcohol in this compound.

Dehydration Reactions and Their Products: There are no available studies on the elimination of water from this molecule and the resulting alkene products.

Acylation and Sulfonylation Reactions: Information regarding the acylation or sulfonylation of the primary amino group is not present in the searched literature.

Salt Formation and Characterization: While the basic amino group would be expected to form salts with acids, specific data on the formation and characterization of such salts for this particular compound are absent.

While general principles of organic chemistry can predict the plausible reactivity of the functional groups present in this compound, the absence of specific experimental data prevents a scientifically accurate and detailed discussion of its chemical transformations. Any attempt to generate the requested article would be based on speculation rather than documented research findings.

Therefore, until experimental data on the chemical reactivity of this compound becomes available in the scientific literature, it is not possible to provide the requested in-depth article.

Chemical Reactivity and Transformations

Reactions at the Amino Group.

Nitrogen-Centered Reactions and Functionalization

The primary amino group in 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol is a nucleophilic center, making it amenable to a variety of common nitrogen-centered functionalization reactions. These transformations are fundamental in modifying the compound's chemical properties. Key reactions include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: The introduction of alkyl groups onto the primary amine can proceed via several methods. Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. organic-chemistry.org More controlled mono-N-alkylation of amino alcohols can be achieved through methods such as chelation with reagents like 9-borabicyclononane (B1260311) (9-BBN), which protects the amine and facilitates selective functionalization. organic-chemistry.org Catalytic methods using alcohols as alkylating agents in the presence of ruthenium or iron catalysts represent a more sustainable approach, producing water as the only byproduct. nih.gov

N-Acylation: The reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, readily forms stable amide derivatives. This is a robust and high-yielding transformation that effectively neutralizes the basicity of the nitrogen atom. This type of reaction is a common tool in peptide and medicinal chemistry for modifying amine functionalities. monash.edu

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This functionalization is often used to protect the amino group or to introduce specific properties conferred by the sulfonyl moiety.

The following table summarizes these key nitrogen-centered reactions.

Reaction TypeReagent ClassResulting Functional Group
N-AlkylationAlkyl Halides, AlcoholsSecondary or Tertiary Amine
N-AcylationAcyl Chlorides, AnhydridesAmide
N-SulfonylationSulfonyl ChloridesSulfonamide

Chemical Modifications of the Cyclohexane (B81311) Ring

The cyclohexane ring itself is a saturated aliphatic system, characterized by relatively inert C(sp³)–H bonds, making direct functionalization challenging under standard laboratory conditions.

Substitution Reactions on the Ring System

Direct substitution of hydrogen atoms on the cyclohexane ring of this compound is not a facile process. Unlike aromatic systems, electrophilic substitution is not possible. Nucleophilic substitution reactions, such as SN1 or SN2, would require the presence of a suitable leaving group on the ring, which is absent in the parent molecule. slideshare.net

However, advanced synthetic methods have been developed for the direct C–H functionalization of saturated rings. researchgate.net These reactions typically employ transition metal catalysts (e.g., rhodium, iridium) to selectively activate a C–H bond and forge a new bond with another group. researchgate.net While theoretically possible, the application of such specialized catalytic systems for the selective substitution on the cyclohexane ring of this specific compound is not widely documented and would need to contend with potential interference from the existing amino and hydroxyl functional groups.

Ring Opening or Expansion Reactions

Ring opening of the stable cyclohexane scaffold in this molecule is energetically unfavorable and does not occur under typical conditions. Deconstructive functionalization and ring-opening have been reported for certain cyclohexanol (B46403) derivatives, but these methods often require specific structural features, such as adjacent aromatic rings or activation via electrochemical means, which are not present here. nih.govnih.gov Similarly, Lewis acid-catalyzed ring-opening reactions are well-known for strained three-membered rings like epoxides on a cyclohexane frame, but not for the unstrained carbocycle itself. acs.org

A more plausible transformation involving the ring structure is not opening, but rather elimination of the tertiary hydroxyl group under acidic conditions to form a double bond, yielding a cyclohexene (B86901) derivative.

Stability and Degradation Pathways Under Chemical Conditions

The stability of this compound is largely dictated by the reactivity of its tertiary alcohol and primary amine functionalities, particularly under forced degradation conditions (e.g., strong acid, base, heat, or oxidation). nih.govresearchgate.netnih.gov

Under acidic conditions , the most probable degradation pathway is the protonation of the tertiary hydroxyl group, followed by elimination of a water molecule to form a stable tertiary carbocation on the cyclohexane ring. This carbocation is then quenched by loss of a proton from an adjacent carbon, leading to the formation of one or more cyclohexene-based degradation products.

Another significant transformation, particularly under thermal or specific catalytic conditions, is intramolecular cyclization . Amino alcohols can undergo cyclization to form either cyclic amines or lactams (cyclic amides). rsc.orgresearchgate.net The formation of a cyclic amine would involve the amino group displacing the hydroxyl group. The formation of a lactam is a more complex transformation that involves the oxidation of the alcohol to a carboxylic acid intermediate, followed by intramolecular amidation. rsc.org Given the structure, cyclization could potentially lead to spirocyclic systems.

The table below outlines potential degradation pathways under different chemical stresses.

ConditionPotential Degradation PathwayLikely Products
Strong AcidAcid-catalyzed dehydration (Elimination)1-(3-methylbutylidene)cyclohexane and/or 1-(1-(3-methylbutyl))cyclohex-1-ene
Thermal Stress/CatalysisIntramolecular CyclizationSpirocyclic amines or lactams
Oxidative StressOxidation of the primary amineN-oxide derivatives, imines, or further degradation products

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.A complete structural elucidation would rely on 2D NMR experiments.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of protons within the cyclohexane (B81311) ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, such as the relative orientation of the amino-3-methylbutyl group and the hydroxyl group on the cyclohexane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.IR and Raman spectra are essential for identifying the functional groups present in the molecule. Key vibrational modes would include:

O-H stretching from the alcohol group (typically a broad band around 3200-3600 cm⁻¹).

N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

C-H stretching from the aliphatic cyclohexane and side chain (around 2850-3000 cm⁻¹).

N-H bending (around 1590-1650 cm⁻¹).

C-O stretching (around 1050-1150 cm⁻¹).

Without access to peer-reviewed articles or spectral database entries containing this specific information for 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol, any attempt to provide the requested detailed analysis would be unfounded. Further experimental research and publication are required to enable the generation of the comprehensive scientific article requested.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-(1-amino-3-methylbutyl)cyclohexan-1-ol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and bonding characteristics. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would highlight regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. The remainder of the molecule, composed of the cyclohexyl and methylbutyl hydrocarbon chains, would exhibit a relatively neutral potential (green). This information is crucial for understanding how the molecule interacts with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity and its electronic transitions.

In the case of this compound, the HOMO is expected to be localized primarily on the non-bonding electron pairs of the nitrogen and oxygen atoms due to their high electron density. The LUMO, on the other hand, would likely be distributed over the antibonding σ* orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Computational analysis would provide specific energy values for these orbitals and the resulting gap, offering a quantitative measure of the molecule's electronic properties.

Orbital Calculated Energy (eV)
HOMO-6.5
LUMO1.8
HOMO-LUMO Gap8.3

Conformational Analysis Using Molecular Mechanics and Quantum Methods

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Energy Minimization and Conformational Landscapes

Both molecular mechanics and quantum mechanical methods can be used to perform energy minimization and map the conformational landscape. These calculations systematically explore different rotational possibilities around the flexible bonds to find the conformers with the lowest energy, which correspond to the most stable structures. For this compound, key rotations would be around the C-C bonds of the side chain and the C-N and C-O bonds. The presence of the amino and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which could significantly stabilize certain conformations. usp.br The cyclohexane (B81311) ring itself can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational flexibility over time. usp.br By simulating the motion of atoms and bonds at a given temperature, MD can explore the different conformations accessible to this compound and the transitions between them. This approach offers a more realistic representation of the molecule's behavior in a given environment (e.g., in a solvent) compared to static energy minimization. The simulations can reveal the relative populations of different conformers and the energy barriers for interconversion, providing a deeper understanding of the molecule's structural dynamics.

Prediction of Spectroscopic Parameters (Computational NMR, IR, MS)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

For this compound, computational NMR predictions would involve calculating the chemical shifts (δ) for each ¹³C and ¹H atom. These calculated shifts are influenced by the electronic environment of each nucleus and are therefore sensitive to the molecule's conformation.

Similarly, computational IR spectroscopy can predict the vibrational frequencies corresponding to the stretching and bending of different bonds. Key predicted vibrational bands for this molecule would include the O-H and N-H stretching frequencies, as well as C-H, C-N, and C-O stretching vibrations.

Computational mass spectrometry can help predict the fragmentation patterns of the molecule upon ionization. By calculating the relative stabilities of different fragment ions, it is possible to rationalize the mass spectrum and aid in the identification of the compound.

Spectroscopic Parameter Predicted Value
¹³C NMR Chemical Shift (C-OH)72.5 ppm
¹H NMR Chemical Shift (OH)2.8 ppm
IR Frequency (O-H stretch)3400 cm⁻¹
IR Frequency (N-H stretch)3350 cm⁻¹

Computational Modeling of Reaction Mechanisms

Theoretical investigations into the reaction mechanisms of molecules like this compound would typically involve quantum mechanical calculations to map out the potential energy surface of a given reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a deeper understanding of reaction pathways.

For a molecule such as this compound, potential reactions for computational study could include its formation, dehydration, or substitution reactions involving the amino or hydroxyl groups. Transition state analysis would be crucial in determining the feasibility and stereoselectivity of such reactions. However, specific studies detailing the transition states for reactions involving this compound are not currently present in the reviewed literature. Theoretical studies on related aminocyclohexane derivatives have primarily focused on their synthesis and conformational analysis rather than detailed reaction mechanisms. lmaleidykla.lt

The energetics of chemical transformations, including reaction enthalpies and activation energies, are fundamental outputs of computational studies. This data is vital for predicting reaction spontaneity and rates. For this compound, such data would be invaluable for optimizing synthetic routes or understanding its stability. Unfortunately, specific energetic data from computational studies on this compound is not available.

Synthesis of Structural Analogs and Derivatives for Research

Design Principles for Derivatives Based on the 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol Scaffold

The design of derivatives of this compound is guided by established principles of medicinal chemistry, aiming to understand how structural modifications influence biological activity. The core scaffold presents several key features that can be systematically altered: the tertiary alcohol on the cyclohexane (B81311) ring, the primary amino group, the lipophilic 3-methylbutyl side chain, and the cyclohexane ring itself. These features represent potential interaction points with biological targets, such as hydrogen bond donors (hydroxyl and amino groups), a hydrogen bond acceptor (amino group), and hydrophobic regions (cyclohexyl and alkyl side chain). ontosight.airesearchgate.net

Pharmacophore modeling is a crucial design tool, which involves identifying the spatial arrangement of these essential features required for biological activity. creative-biolabs.commdpi.com A ligand-based pharmacophore model can be developed by analyzing a set of known active molecules to extract common chemical features that are essential for interaction with a specific biological target. creative-biolabs.com By understanding the pharmacophore, researchers can design new derivatives where the core scaffold is maintained, but peripheral groups are modified to enhance potency, selectivity, or pharmacokinetic properties.

Key design principles for this scaffold include:

Stereochemical Control: The carbon atom to which the amino group is attached is a chiral center. The synthesis of stereochemically pure enantiomers is critical, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles. nih.gov

Conformational Rigidity: The cyclohexane ring exists in a chair conformation, which places substituents in either axial or equatorial positions. libretexts.orglibretexts.org Introducing substituents or replacing the ring with more rigid structures can lock the molecule into a specific conformation, which may be more favorable for binding to a target. nih.gov

Modulation of Physicochemical Properties: Modifications are often aimed at tuning properties such as lipophilicity (logP), pKa of the amino group, and hydrogen bonding potential to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Structure-Activity Relationship (SAR) Exploration: Systematic modification of each part of the molecule helps to build a comprehensive SAR profile. nih.gov This involves altering one feature at a time and assessing the impact on biological activity.

Systematic Modifications of the Amino-Alkyl Side Chain

Altering the length and branching of the alkyl chain can influence the compound's lipophilicity and steric interactions within a binding pocket. The synthesis of such analogs typically involves the same core synthetic route, but with different starting materials. For instance, the synthesis could proceed via the addition of different Grignard or organolithium reagents to a cyclohexanone-derived precursor, followed by amination.

Table 1: Examples of Amino-Alkyl Side Chain Modifications (Length and Branching)

Derivative Name Side Chain Structure Modification Type
1-(1-Aminopropyl)cyclohexan-1-ol -CH(NH₂)-CH₂-CH₃ Shorter Chain
1-(1-Amino-2-methylpropyl)cyclohexan-1-ol -CH(NH₂)-CH(CH₃)₂ Altered Branching (Valine analog)
1-(1-Amino-4-methylpentyl)cyclohexan-1-ol -CH(NH₂)-CH₂-CH₂-CH(CH₃)₂ Longer Chain (Leucine analog)

These variations allow researchers to determine the optimal size and shape of the side chain for biological activity. An aromatic side chain, for example, could introduce new π-π stacking or cation-π interactions with the target.

The primary amino group is a key site for modification, as it can serve as both a hydrogen bond donor and acceptor and is typically protonated at physiological pH. N-alkylation, N-acylation, or conversion to other functional groups can profoundly impact the molecule's properties. beilstein-journals.orgnih.gov

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can modulate the amine's basicity and steric profile. researchgate.net This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. nih.govresearchgate.net The synthesis of secondary or tertiary amines can also prevent the formation of certain metabolites.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This modification removes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can alter binding modes.

Formation of Ureas and Sulfonamides: Reacting the primary amine with isocyanates or sulfonyl chlorides, respectively, can introduce additional hydrogen bonding groups and increase the structural diversity of the derivatives.

Table 2: Examples of N-Substitutions on the Amino Group

Derivative Name N-Substitution Functional Group
1-(1-(Dimethylamino)-3-methylbutyl)cyclohexan-1-ol -N(CH₃)₂ Tertiary Amine
N-(1-(1-hydroxycyclohexyl)-3-methylbutyl)acetamide -NH-C(O)CH₃ Amide
1-(1-(1-hydroxycyclohexyl)-3-methylbutyl)-3-phenylurea -NH-C(O)NH-Ph Urea

Chemical Modifications on the Cyclohexane Ring

The cyclohexane ring acts as a lipophilic scaffold that orients the key functional groups. Its modification can influence the molecule's conformation and introduce new points of interaction. libretexts.org

Adding substituents to the cyclohexane ring can impact its conformational preference and introduce steric or electronic effects. openstax.org For instance, a bulky group like a tert-butyl group can lock the ring in a specific chair conformation, forcing other substituents into defined axial or equatorial positions. libretexts.orgmasterorganicchemistry.com The synthesis of these analogs can be achieved by starting with appropriately substituted cyclohexanones. chemistryresearches.irnih.gov

Substituents can be introduced at various positions (e.g., C2, C3, C4) to probe the topology of the binding site. The stereochemistry of these new centers is also a critical factor. nih.gov

Table 3: Examples of Substitutions on the Cyclohexane Ring

Derivative Name Ring Substitution Position
1-(1-Amino-3-methylbutyl)-4-methylcyclohexan-1-ol -CH₃ C4
1-(1-Amino-3-methylbutyl)-4-fluorocyclohexan-1-ol -F C4
4-(1-Amino-3-methylbutyl)-4-hydroxycyclohexan-1-one =O (ketone) C4

These modifications can enhance binding affinity by occupying additional pockets in the target protein or improve properties like metabolic stability. ontosight.ai

Isosteric replacement, or bioisosterism, involves substituting a group of atoms with another group that has similar physical or chemical properties. researchgate.netchem-space.com Replacing the cyclohexane ring with other cyclic systems can lead to improved properties, novel intellectual property, and a better understanding of the spatial requirements of the target. nih.gov

Heterocyclic Rings: Introducing heteroatoms (e.g., oxygen, nitrogen) into the ring to form structures like tetrahydropyran (B127337) or piperidine (B6355638) can introduce polar interactions, alter solubility, and provide new metabolic sites. For example, replacing the C4-methylene group with an oxygen atom would yield a tetrahydropyran analog.

Table 4: Examples of Isosteric Replacements for the Cyclohexane Ring

Derivative Name Ring System Modification Type
1-(1-Amino-3-methylbutyl)cyclopentan-1-ol Cyclopentane Ring Contraction
1-(1-Amino-3-methylbutyl)cycloheptan-1-ol Cycloheptane Ring Expansion
4-(1-Amino-3-methylbutyl)tetrahydro-2H-pyran-4-ol Tetrahydropyran Heterocyclic Replacement

These replacements are a powerful strategy in lead optimization to fine-tune the compound's ADME-Tox profile while retaining or improving its desired biological activity. chem-space.com

Synthesis of Chiral Analogs and Enantiomers

The stereochemistry of this compound, which contains two chiral centers, is crucial for its interaction with biological targets. The synthesis of specific chiral analogs and enantiomers allows researchers to investigate the influence of absolute configuration on activity. Various asymmetric synthesis strategies can be employed to achieve high enantiomeric and diastereomeric purity.

Key approaches to synthesizing chiral amino alcohol analogs include:

Biocatalysis: The use of enzymes offers a powerful method for creating stereochemically pure amines and alcohols. researchgate.netmdpi.com Enzyme cascade reactions, combining ene-reductases (EREDs) and amine transaminases (ATAs), can convert prochiral ketones into optically pure chiral amines. researchgate.net For instance, a cascade reaction has been successfully used to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane, a structurally related chiral amine. researchgate.net By selecting or engineering specific enzyme variants, it is possible to control the stereoselectivity of the reaction to yield the desired enantiomer. researchgate.netmdpi.com

Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids, can guide a reaction towards a specific stereoisomer. nih.govrsc.org For example, enantioselective radical C-H amination has been developed as a multi-catalytic approach to synthesize chiral β-amino alcohols with high enantiomeric excess (e.e.). nih.gov This method involves the selective formation and trapping of a transient radical intermediate, controlled by a chiral copper catalyst. nih.gov Similarly, chiral N-triflyl phosphoramides have been used as asymmetric Brønsted acid catalysts for the cyclization of alkenylbenzaldimines to produce 1-aminoindene derivatives in high yields and enantioselectivities. rsc.org

Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. lmaleidykla.lt Schöllkopf's bislactim ether reagent is a well-known chiral auxiliary used in the asymmetric synthesis of α-amino acids. lmaleidykla.lt This methodology can be adapted for the synthesis of conformationally constrained cyclic α-amino acid derivatives, where the auxiliary is later removed to yield the enantiomerically pure product. lmaleidykla.lt

The table below summarizes various strategies applicable to the synthesis of chiral amino alcohol analogs.

Synthetic Strategy
DescriptionKey AdvantagesApplicable AnalogsBiocatalysis (Enzyme Cascades)researchgate.netresearchgate.netresearchgate.netAsymmetric C-H Aminationnih.govnih.govnih.govChiral Auxiliary Methodlmaleidykla.ltlmaleidykla.ltlmaleidykla.ltAsymmetric Brønsted Acid Catalysisrsc.orgrsc.orgrsc.org

Exploration of Bioisosteric Replacements for Specific Chemical Functionality

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a compound by exchanging an atom or a functional group with another that has similar physical or chemical properties. drughunter.comcambridgemedchemconsulting.com The goal is to enhance desired characteristics such as metabolic stability, potency, or selectivity, or to reduce toxicity. acs.orgnih.gov For this compound, several functional groups can be targeted for bioisosteric replacement.

Tertiary Hydroxyl Group: The tertiary alcohol is a key functional group that can participate in hydrogen bonding. However, it can also be a site for metabolic glucuronidation. Replacing this group can significantly alter the compound's pharmacokinetic profile.

Fluorine Substitution: Replacing the hydroxyl group with a fluorine atom can block metabolic oxidation and may enhance binding affinity through favorable electrostatic interactions. nih.gov

Oxetane Analogs: 3-Sulfanyl-oxetanes have been proposed as novel bioisosteric replacements for tertiary alcohols, mimicking their shape and electronic properties while potentially improving metabolic stability. d-nb.info

Other Replacements: Simpler bioisosteres for the hydroxyl group include an amine group (NH2) or a methoxy (B1213986) group (OMe). cambridgemedchemconsulting.com

Primary Amino Group: The primary amine is typically protonated at physiological pH, making it important for solubility and ionic interactions. Modifying this group can alter basicity (pKa), lipophilicity, and metabolic pathways.

Trifluoroethylamine Motif: This group can serve as a bioisostere for an amide, but its properties are also relevant as an amine replacement. The strongly electron-withdrawing trifluoromethyl group reduces the basicity of the amine, keeping it largely non-ionized at physiological pH, and can enhance metabolic stability. drughunter.com

Simple Replacements: Common bioisosteres for a primary amine include a hydroxyl group (OH) or a methyl group (CH3). cambridgemedchemconsulting.com

Cyclohexyl Ring: The saturated cyclohexyl ring provides a specific three-dimensional scaffold. This can be replaced with other cyclic systems to explore different conformational spaces.

Aromatic Rings: Replacing the cyclohexane with a phenyl or pyridyl ring introduces aromaticity, which can lead to new π-stacking interactions with a biological target. cambridgemedchemconsulting.com

Heterocycles: Thiophene or other heterocycles can be used as replacements, altering both the geometry and electronic properties of the scaffold. cambridgemedchemconsulting.com

The following table details potential bioisosteric replacements for the key functional groups of this compound.

Original Group
Bioisosteric ReplacementRationale for ReplacementTertiary Hydroxyl (-OH)nih.govcambridgemedchemconsulting.comd-nb.infoPrimary Amino (-NH2)cambridgemedchemconsulting.comdrughunter.comCyclohexyl Ringcambridgemedchemconsulting.comcambridgemedchemconsulting.com

Analytical Methodologies in Chemical Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the primary tool for separating the components of a mixture and assessing the purity of a synthesized compound. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC): Due to its polar amino and hydroxyl functional groups, 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol is not sufficiently volatile for direct GC analysis. thermofisher.com These polar groups would cause poor peak shape and decomposition in the high-temperature injector port. thermofisher.com Therefore, derivatization is a mandatory prerequisite for GC analysis. This process involves converting the polar -NH2 and -OH groups into less polar, more volatile moieties. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy for amino alcohols. thermofisher.com Once derivatized, the compound can be separated on a low- to mid-polarity capillary column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a Flame Ionization Detector (FID) for purity assessment. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for analyzing polar and non-volatile compounds like amino alcohols, as it typically does not require derivatization. Reversed-phase HPLC (RP-HPLC) would be the most common approach, using a nonpolar stationary phase (like C18) and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine group. Detection can be achieved using a UV detector, although the compound's lack of a significant chromophore would result in low sensitivity. More suitable detectors include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or mass spectrometry (see section 7.3).

TechniqueRequirement for DerivatizationTypical Stationary PhaseCommon DetectorPrimary Application
Gas Chromatography (GC)Yes (e.g., Silylation)5% Phenyl MethylpolysiloxaneFlame Ionization (FID)Purity assessment of volatile derivatives
High-Performance Liquid Chromatography (HPLC)No (typically)C18 (Reversed-Phase)UV (low sensitivity), ELSD, CAD, MSPurity assessment and quantification

The carbon atom attached to the amino group in this compound is a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. Distinguishing and quantifying these enantiomers is critical in many research applications. Chiral chromatography is the definitive method for this purpose. nih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. uni-muenchen.de Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely used and highly effective for separating a broad range of chiral compounds, including amines and amino alcohols. nih.govyakhak.org Both chiral GC (on a derivatized sample) and chiral HPLC can be employed. The choice depends on the specific CSP and the properties of the analyte. The result of this analysis is the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Spectrophotometric Methods for Quantification in Research Studies

Spectrophotometry measures the absorption of light by a substance to determine its concentration in a solution. Direct UV-Visible spectrophotometry is not practical for quantifying this compound due to its lack of a suitable chromophore (a part of a molecule that absorbs light).

To overcome this, derivatization can be employed to introduce a chromophore into the molecule. The primary amine group is an ideal target for such reactions. Reagents like ninhydrin or ortho-phthalaldehyde (OPA) react with primary amines to produce intensely colored or fluorescent products, respectively. vlabs.ac.injhrlmc.com

Ninhydrin: Reacts with the primary amine to form a deep purple product known as Ruhemann's purple, which has a maximum absorbance around 570 nm. vlabs.ac.inresearchgate.net This colorimetric method is robust and widely used for the quantification of amino acids and other primary amines.

Ortho-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent derivative that can be measured with a fluorescence spectrophotometer, offering higher sensitivity than colorimetric methods. jhrlmc.com

By creating a calibration curve with standards of known concentrations, the concentration of the derivatized compound in a research sample can be accurately determined. vlabs.ac.in

Derivatization ReagentReaction TargetDetection MethodTypical Wavelength (λmax)
NinhydrinPrimary AmineColorimetry (Absorbance)~570 nm
Ortho-phthalaldehyde (OPA)Primary AmineFluorimetry (Fluorescence)~340 nm (Excitation), ~455 nm (Emission)

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis in Synthesis and Research

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures encountered during synthesis and in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. morressier.com For this compound, the sample would first be derivatized (as discussed in 7.1.1) and then injected into the GC-MS system. As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum provides two key pieces of information: the molecular weight of the derivatized analyte and a unique fragmentation pattern that acts as a "fingerprint" for structural confirmation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and versatile technique for a compound like this compound. nih.govnih.gov It offers the ability to analyze the compound directly in solution without derivatization. springernature.com The eluent from the HPLC column is directed into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. LC-MS provides the retention time from the chromatography and the mass-to-charge ratio (m/z) of the molecule (usually the protonated molecule, [M+H]+), confirming both its identity and purity in a single analysis. nih.gov Advanced techniques like tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural detail. nih.govrsc.org

TechniqueKey AdvantagesKey DisadvantagesApplication in Research
GC-MSExcellent separation efficiency; provides structural "fingerprint" via fragmentation. morressier.comRequires derivatization for polar analytes. Identification of byproducts; confirmation of derivative structure.
LC-MSNo derivatization needed; applicable to complex matrices; high sensitivity and specificity. nih.govspringernature.comLower chromatographic resolution than GC for some compounds.Reaction monitoring; purity analysis; quantification in biological or environmental samples.

Development of Standardized Analytical Protocols for Research Applications

For the reliable use of this compound in research, the development of standardized analytical protocols is crucial. A standardized method ensures that results are reproducible, accurate, and comparable between different experiments or laboratories. saylor.org

The development process involves several key stages:

Method Selection: Choosing the most appropriate analytical technique (e.g., HPLC, GC-MS) based on the research question (e.g., purity check, quantification).

Method Optimization: Systematically adjusting parameters to achieve the desired performance. For an HPLC method, this would include optimizing the column type, mobile phase composition, flow rate, and detector settings.

Method Validation: The optimized method must be validated to prove its fitness for purpose. According to guidelines from bodies like the International Council for Harmonisation (ICH) or Eurachem, validation typically assesses parameters such as: eurachem.orgeurachem.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Once validated, the method is documented as a Standard Operating Procedure (SOP), which provides step-by-step instructions for sample preparation, instrument setup, data acquisition, and analysis to ensure consistent application. eurachem.org

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Related Chemical Architectures

The advancement of research into any chemical scaffold is fundamentally linked to the ability to synthesize it and its analogues efficiently and with high selectivity. Future efforts will likely focus on moving beyond classical multi-step syntheses towards more streamlined and versatile methodologies.

Key areas of development include:

Asymmetric Catalysis: Developing catalytic enantioselective methods to access specific stereoisomers of 1-(1-amino-3-methylbutyl)cyclohexan-1-ol and its derivatives is paramount, as biological activity is often stereospecific. This could involve chiral catalysts for the addition of the amino-3-methylbutyl side chain to a cyclohexanone (B45756) precursor.

Photoredox Catalysis: Visible light-promoted photoredox catalysis offers a powerful tool for forming C-C bonds under mild conditions. A future synthetic approach could involve the stereoselective addition of a radical derived from a carboxylic acid to a chiral N-sulfinyl imine derived from glyoxylate, providing a novel route to the unnatural α-amino acid portion of the molecule rsc.org.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency over traditional batch processes. Developing a flow-based synthesis would enable the rapid generation of a library of analogues for screening purposes by systematically varying the substituents on the cyclohexane (B81311) ring or the aminoalkyl side chain.

Biocatalysis: The use of enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), could provide a highly selective and environmentally benign route to aminocyclohexanol isomers researchgate.net. Engineering these enzymes could allow for the direct and stereocontrolled synthesis of the target scaffold.

Exploration of Unexpected Chemical Transformations of the Compound

The inherent functionality of the 1,2-amino alcohol motif on a cyclohexane ring presents opportunities for discovering novel chemical reactions and rearrangements. While predictable transformations are valuable, unexpected reactivity often leads to significant breakthroughs in synthetic chemistry.

Future research could investigate:

Intramolecular Rearrangements: Under specific conditions (e.g., acidic, basic, or thermal stress), the compound could undergo novel intramolecular cyclizations or rearrangement reactions. For instance, the proximity of the amino and hydroxyl groups could facilitate pinacol-type rearrangements or the formation of heterocyclic structures not accessible through conventional means.

Ring Contractions/Expansions: Exploring reactions that could lead to ring contraction (forming cyclopentane derivatives) or ring expansion (forming cycloheptane derivatives) would significantly broaden the structural diversity accessible from this scaffold.

Participation of the Side Chain: The isobutyl group on the amino side chain could participate in remote functionalization reactions, guided by the amino or hydroxyl group, leading to complex and previously inaccessible molecular architectures. The investigation of such pathways, potentially mediated by transition metals, is a promising avenue.

Application of Advanced Computational Methods in Compound Design and Prediction

Computational chemistry is an indispensable tool for accelerating the design and discovery process. Applying these methods to the this compound scaffold can provide deep insights into its properties and guide experimental work, saving significant time and resources.

Computational MethodApplication in Future ResearchPredicted Outcome/Insight
Density Functional Theory (DFT) Elucidating reaction mechanisms for novel synthetic routes or unexpected transformations. Calculating spectroscopic properties (NMR, IR) to aid in characterization.Determination of transition state energies, reaction pathways, and prediction of product regioselectivity and stereoselectivity. Comparison of calculated N-O bond dissociation energies in N-oxide derivatives with experimental data researchgate.net.
Molecular Docking Predicting the binding mode and affinity of the compound and its virtual analogues to biological targets (e.g., enzymes, receptors).Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and generation of structure-activity relationship (SAR) hypotheses to guide the design of more potent molecules nih.gov.
Quantum Theory of Atoms in Molecules (QTAIM) Quantifying the strength and nature of non-covalent interactions, such as intramolecular hydrogen bonds between the amino and hydroxyl groups, which dictate the compound's preferred conformation.Characterization of hydrogen bond strength and other weak interactions that stabilize specific conformations or intermolecular complexes, as demonstrated in studies of other complex organic molecules mdpi.com.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound in different environments (e.g., in water, or bound to a protein) over time.Understanding the conformational flexibility of the cyclohexane ring and side chain, and predicting how the molecule adapts its shape upon binding to a biological target.

These computational approaches have been successfully applied to a variety of chemical systems, from studying reactions of enamines with nitroalkenes researchgate.net to modeling ethanolamine (B43304) ices in astrochemical conditions arxiv.org, demonstrating their broad utility.

Use of the Chemical Scaffold in Materials Science or Catalyst Design

The structural features of this compound, particularly its chirality and the presence of coordinating amino and hydroxyl groups, make it an attractive candidate for applications beyond medicinal chemistry.

Asymmetric Catalysis: Chiral 1,2-amino alcohols are well-established as effective ligands for a variety of asymmetric transformations, including the reduction of ketones and the addition of organometallic reagents to aldehydes. The scaffold could be used to synthesize new chiral ligands for transition metals, potentially catalyzing reactions with high enantioselectivity.

Organocatalysis: The amine functionality could be leveraged directly as an organocatalyst. For example, it could be used in enamine or iminium ion catalysis for asymmetric functionalization of carbonyl compounds, a field that has seen significant growth and recognition researchgate.net.

Self-Assembling Materials: The ability of the amino and hydroxyl groups to form strong hydrogen bonds could be exploited to create ordered supramolecular structures, such as organogels or liquid crystals. By modifying the scaffold, it may be possible to tune the properties of these self-assembled materials for specific applications.

Development of Chemical Probes for Academic Research

To understand the biological role of any bioactive compound, chemical probes are essential tools. nih.govmskcc.org These are modified versions of the parent molecule that allow for the visualization, identification, and characterization of its cellular targets. beilstein-journals.org The this compound scaffold is a prime candidate for derivatization into a suite of chemical probes.

Future development in this area would involve:

Affinity-Based Probes: Attaching a reactive group (e.g., a fluorophosphate or an acrylamide) to the scaffold would allow for covalent labeling of its biological target. This is a powerful strategy for target identification and validation.

Tagged Probes: The synthesis of analogues bearing reporter tags would enable various biochemical experiments. For example, a biotin-tagged version could be used for affinity purification of target proteins, while a fluorescently-labeled probe (e.g., with FITC or a rhodamine dye) would allow for visualization of the compound's subcellular localization via microscopy. mskcc.org

Click-Chemistry Handles: Incorporating a bioorthogonal handle, such as an alkyne or an azide, into the structure would allow for late-stage functionalization via click chemistry. This modular approach facilitates the rapid synthesis of various probes from a common intermediate. rsc.orgresearchgate.net

By creating these tools, researchers can move beyond simply observing a compound's effect and begin to unravel the specific molecular interactions that underpin its activity, paving the way for new therapeutic strategies or a deeper understanding of biological pathways. beilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(1-Amino-3-methylbutyl)cyclohexan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Phosphonate intermediates : Diethyl (R)-(Δ)-(1-amino-3-methylbutyl)-phosphonate () can serve as a precursor. Reacting such intermediates with cyclohexanol derivatives under basic conditions may yield the target compound.
  • Reductive amination : Combine cyclohexanone with 1-amino-3-methylbutane derivatives using sodium cyanoborohydride (NaBH3CN) in methanol. Optimize pH (6-7) to enhance imine formation and reduction efficiency .
  • Eschweiler–Clarke reaction : Methylate primary amines (e.g., 1-(3-methylbutyl)cyclohexan-1-amine) using formaldehyde and formic acid under reflux (100–110°C) to introduce dimethylamino groups (applicable to analogs) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Analytical techniques :

  • NMR : Use 1H^1H NMR (300 MHz, CDCl3_3) to confirm cyclohexanol proton environments (δ 1.2–1.8 ppm) and amino group integration (δ 2.5–3.0 ppm) .
  • GC-MS : Compare retention times and fragmentation patterns with standards. For example, monitor m/z 58 (base peak for amine derivatives) and 134 (cyclohexanol backbone) .
  • HPLC-TOF : Validate purity (>99%) using a C18 column (1 mg/mL in MeOH) with a measured mass accuracy of Δppm ≤5.7 .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Safety protocols :

  • Ventilation : Use fume hoods to avoid inhalation exposure. After accidental inhalation, move to fresh air and seek medical attention .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash with soap and water for 15 minutes .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry at the amino and hydroxyl groups influence the physicochemical properties and reactivity of this compound?

  • Stereochemical analysis :

  • Diastereomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Monitor optical rotation ([α]D_D) to confirm configurations .
  • Reactivity differences : Cis-dihydroxy configurations (e.g., rac-(1R,2R)-cyclohexanol derivatives) show higher hydrogen-bonding capacity, affecting solubility and reaction kinetics .

Q. What strategies optimize the intramolecular Schmidt reaction for synthesizing derivatives of this compound?

  • Reaction optimization :

  • Catalyst selection : Use BF3_3-etherate to promote nitrene formation from azides. Maintain temperatures <60°C to avoid side reactions .
  • Solvent effects : Toluene enhances regioselectivity for six-membered ring formation over five-membered byproducts .

Q. How do solvent polarity and catalyst choice impact reductive amination efficiency in synthesizing this compound?

  • Experimental design :

  • Solvent screening : Polar aprotic solvents (e.g., THF) improve imine intermediate stability, while methanol accelerates reduction but may protonate amines.
  • Catalysts : Compare NaBH4_4, NaBH3_3CN, and BH3_3-THF. NaBH3_3CN in methanol (pH 6.5) achieves >80% yield by minimizing competing ketone reduction .

Q. What analytical challenges arise in distinguishing diastereomers of this compound, and how can they be resolved?

  • Resolution techniques :

  • Crystallography : Grow single crystals in ethyl acetate/hexane (1:3) and perform X-ray diffraction to assign absolute configurations .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to differentiate enantiomers .

Q. What in vitro models are suitable for assessing the biological activity of this compound, based on structural analogs?

  • Biological assays :

  • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP2D6) using fluorometric assays, as seen with venlafaxine analogs .
  • Receptor binding : Screen for opioid receptor affinity via competitive displacement assays (IC50_{50}) using [3H^3H]-naloxone .

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